![molecular formula C14H11ClN2OS B2943766 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 554436-89-4](/img/structure/B2943766.png)
2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
The compound “2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one”, involves various methods . For instance, Pokhodylo, Shyyka, Matiychuk, and Obushak (2015) developed a method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This approach could be applicable to the synthesis of "2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one".Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is complex, with multiple functional groups . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines, including “2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one”, undergo various chemical reactions . For example, they can undergo a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones .Scientific Research Applications
- Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms in a six-membered ring. Researchers have developed numerous methods for synthesizing pyrimidines, including regioselective reactions with carbonyl compounds and amidines . The synthesis of 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves annulation strategies, which could be applicable to other related compounds.
- Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibitory response against vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Literature studies reveal that many pyrimidines display potent anti-inflammatory effects .
- Researchers have explored the SARs of various pyrimidines. Understanding the relationship between chemical structure and biological activity is crucial for drug development. Detailed SAR analysis provides insights into designing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
- While specific studies on 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one are limited, pyrimidines in general have shown promise as antibacterial and antiviral agents. Further research could explore its potential in combating infectious diseases .
- Pyrimidine derivatives have been investigated for their anticancer properties. Although direct studies on this specific compound are scarce, related pyrimidines have demonstrated inhibitory effects against cancer cell growth. Researchers could explore its potential as an anticancer agent .
- Recent research has focused on metal-free C-3 chalcogenation of pyrimidin-4-one derivatives. This method allows the synthesis of diverse 3-ArS/ArSe derivatives in high yields. Investigating similar reactions for 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one could yield interesting results .
Synthesis of Pyrimidine Derivatives
Anti-Inflammatory Effects
Structure-Activity Relationships (SARs)
Antibacterial and Antiviral Properties
Cancer Research
Metal-Free Chalcogenation
Mechanism of Action
Target of Action
The primary target of 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a significant target in cancer research.
Mode of Action
The compound interacts with its target, the Bcl2 anti-apoptotic protein, by binding to it . This binding can inhibit the function of the Bcl2 protein, potentially leading to increased apoptosis, or programmed cell death. This is particularly relevant in the context of cancer cells, where the inhibition of anti-apoptotic proteins can lead to the death of these harmful cells.
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been observed to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . These changes suggest that the compound may promote apoptosis and inhibit cell proliferation, both of which are desirable effects in the treatment of cancer.
Result of Action
The compound has been found to have significant effects at the molecular and cellular levels. It has been observed to increase the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 in treated MCF7 cells . These changes suggest an increase in apoptosis and a decrease in cell survival. Additionally, the compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells , further inhibiting cell proliferation.
properties
IUPAC Name |
2-(chloromethyl)-6-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)12-13(18)16-10(7-15)17-14(12)19-8/h2-6H,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWUMCOPXLJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)CCl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
554436-89-4 |
Source
|
Record name | 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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